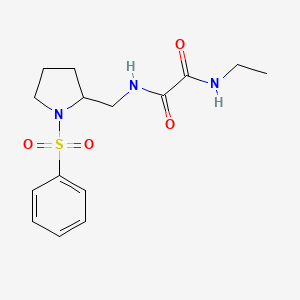
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide, commonly known as DMF, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMF is a member of the benzamide family and has been identified as a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegeneration.
Applications De Recherche Scientifique
Intramolecular Interactions and Molecular Dynamics
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide and related compounds have been studied for their unique intramolecular interactions, especially concerning hydrogen bonding and spin-spin couplings. These properties are crucial in understanding molecular dynamics and interactions in larger molecular systems. For instance, studies have shown that specific halogenated benzamides exhibit unique spin-spin couplings indicative of intramolecular hydrogen bonding, which can be absent in compounds with different substituents or in polar solvents. These findings are significant in the context of molecular electronics and the design of novel materials with specific electronic properties (Rae et al., 1993).
Synthetic Chemistry and Photophysics
The compound and its derivatives serve as pivotal subjects in synthetic chemistry, particularly in reactions involving photoinduced electron transfer and photophysics. Research has detailed how irradiation of halogenated anilines in the presence of certain solvents and reactants can lead to novel synthetic pathways, offering insights into the development of new synthetic methods and materials. Such studies contribute to our understanding of the reactivity and stability of complex organic molecules under various conditions (Fagnoni et al., 1999).
Fluorescence and Photostability
Compounds structurally similar to this compound have been explored for their photophysical properties, including fluorescence. The effects of halogen substitution on fluorescence characteristics offer insights into the design of fluorescent probes and materials for biological imaging and sensors. This research contributes to the development of novel fluorescent compounds with tailored properties for specific applications in bioimaging and molecular diagnostics (Misawa et al., 2019).
Biomedical Applications
The unique structural features of this compound and its analogs have implications in the development of hypoxia-selective cytotoxins and photosensitizers for cancer therapy. By understanding the reductive chemistry and cellular interactions of these compounds, researchers can design more effective therapeutic agents that target hypoxic tumor cells, which are often resistant to conventional treatments. This area of research highlights the potential of halogenated benzamides in the development of new anticancer strategies (Palmer et al., 1995).
Propriétés
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELKSDDHSLVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)
![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)




